Cas no 956034-06-3 (furo3,2-dpyrimidine-2,4-diol)

furo3,2-dpyrimidine-2,4-diol structure
furo3,2-dpyrimidine-2,4-diol structure
Product Name:furo3,2-dpyrimidine-2,4-diol
CAS-Nr.:956034-06-3
MF:C6H4N2O3
MW:152.10756111145
MDL:MFCD11520867
CID:827241
PubChem ID:11564502
Update Time:2025-05-30

furo3,2-dpyrimidine-2,4-diol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Furo[3,2-d]pyrimidine-2,4-diol
    • 1H-furo[3,2-d]pyrimidine-2,4-dione
    • furo[3,2-d]pyrimidine-2,4(1H,3H)-dione
    • furo3,2-dpyrimidine-2,4-diol
    • MDL: MFCD11520867
    • Inchi: 1S/C6H4N2O3/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10)
    • InChI-Schlüssel: UEICIOHAOMRQDE-UHFFFAOYSA-N
    • Lächelt: O=C1NC2=C(OC=C2)C(=O)N1

Berechnete Eigenschaften

  • Genaue Masse: 152.02200
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 0

Experimentelle Eigenschaften

  • PSA: 79.38000
  • LogP: 0.63400

furo3,2-dpyrimidine-2,4-diol Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

furo3,2-dpyrimidine-2,4-diol Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Alichem
A089000433-5g
Furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%
5g
$2200.00 2023-08-31
Alichem
A089000433-10g
Furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%
10g
$3142.11 2023-08-31
Alichem
A089000433-25g
Furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%
25g
$5366.55 2023-08-31
Chemenu
CM166851-1g
Furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%+
1g
$385 2024-07-18
Enamine
EN300-314223-0.05g
furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%
0.05g
$277.0 2023-09-05
Enamine
EN300-314223-0.1g
furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%
0.1g
$413.0 2023-09-05
Enamine
EN300-314223-0.25g
furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%
0.25g
$589.0 2023-09-05
Enamine
EN300-314223-0.5g
furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%
0.5g
$929.0 2023-09-05
Enamine
EN300-314223-1.0g
furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%
1.0g
$1191.0 2023-07-10
Enamine
EN300-314223-2.5g
furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%
2.5g
$2490.0 2023-09-05

furo3,2-dpyrimidine-2,4-diol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ,  Water ;  3.5 h, 70 °C
Referenz
Preparation of fused heterocyclic compound derivative as PARP-1/PI3K dual-target inhibitor and used for the treatment of tumors
, China, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3.5 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6
Referenz
Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancer
Wu, Zhengyang; Bai, Ying; Jin, Jiaming; Jiang, Teng; Shen, Hui; et al, European Journal of Medicinal Chemistry, 2021, 217,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  90 min, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referenz
Thienopyrimidine and furopyrimidine derivatives as phosphoinositide 3-kinase inhibitor and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  -78 °C; -78 °C → rt; 40 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ;  90 min, rt → reflux; reflux → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referenz
Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform
Heffron, Timothy P.; Wei, Bin Qing; Olivero, Alan; Staben, Steven T.; Tsui, Vickie; et al, Journal of Medicinal Chemistry, 2011, 54(22), 7815-7833

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, rt
Referenz
Preparation of furanopyrimidines as inhibitors of phosphatidylinositol 3-kinase
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Hydrochloric acid Solvents: Dichloromethane ,  Water
Referenz
Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors
Srimongkolpithak, Nitipol; Sundriyal, Sandeep; Li, Fengling; Vedadi, Masoud; Fuchter, Matthew J., MedChemComm, 2014, 5(12), 1821-1828

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  90 min, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Referenz
Preparation of 4-morpholinothienopyrimidine and 4-morpholinofuropyrimidine derivatives as phosphoinositide 3-kinase inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  90 min, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Referenz
Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → reflux; 90 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referenz
Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referenz
Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
Referenz
Preparation of heterocyclic compounds as janus kinase inhibitors
, World Intellectual Property Organization, , ,

furo3,2-dpyrimidine-2,4-diol Raw materials

furo3,2-dpyrimidine-2,4-diol Preparation Products

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